molecular formula C8H7F2NO2S B13218867 6-Cyclopropyl-2-fluoropyridine-3-sulfonyl fluoride

6-Cyclopropyl-2-fluoropyridine-3-sulfonyl fluoride

Cat. No.: B13218867
M. Wt: 219.21 g/mol
InChI Key: LRXKOGNLGLOUQC-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-fluoropyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C₈H₇F₂NO₂S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-fluoropyridine-3-sulfonyl fluoride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride (Bu₄N⁺F⁻) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with cyclopropyl sulfonyl fluoride under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced purification techniques may be employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-fluoropyridine-3-sulfonyl fluoride can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) and may require the presence of a base.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) or sodium borohydride (NaBH₄) can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions may produce sulfonyl fluorides with different oxidation states.

Scientific Research Applications

6-Cyclopropyl-2-fluoropyridine-3-sulfonyl fluoride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-fluoropyridine-3-sulfonyl fluoride involves its interaction with molecular targets such as enzymes and proteins. The fluorine atom and sulfonyl fluoride group can form strong covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modification of their activity. This makes the compound a valuable tool in studying biochemical pathways and developing new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar chemical properties but lacking the cyclopropyl and sulfonyl fluoride groups.

    3-Bromo-2-fluoropyridine: An intermediate in the synthesis of 6-Cyclopropyl-2-fluoropyridine-3-sulfonyl fluoride, with similar reactivity but different functional groups.

Uniqueness

This compound is unique due to the presence of both the cyclopropyl and sulfonyl fluoride groups, which confer distinct chemical properties and reactivity. These features make it particularly valuable in applications requiring specific interactions with biological molecules and in the synthesis of complex fluorinated compounds .

Properties

Molecular Formula

C8H7F2NO2S

Molecular Weight

219.21 g/mol

IUPAC Name

6-cyclopropyl-2-fluoropyridine-3-sulfonyl fluoride

InChI

InChI=1S/C8H7F2NO2S/c9-8-7(14(10,12)13)4-3-6(11-8)5-1-2-5/h3-5H,1-2H2

InChI Key

LRXKOGNLGLOUQC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=C(C=C2)S(=O)(=O)F)F

Origin of Product

United States

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